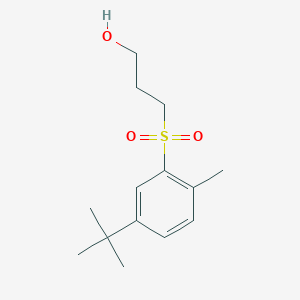![molecular formula C10H14Cl2IN3 B6640023 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,2-dimethylguanidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the dichlorophenyl group.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could block the binding sites of enzymes involved in metabolic pathways, thereby disrupting their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
N-(3,5-Dichlorophenyl)-N’-methylguanidine: Similar guanidine structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide counterion, which may influence its solubility and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3.HI/c1-14-10(13)15(2)6-7-3-4-8(11)9(12)5-7;/h3-5H,6H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANZUXROZQERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CC1=CC(=C(C=C1)Cl)Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)


![3-[1-(2-Methoxyethyl)pyrrolidin-2-yl]pyridine](/img/structure/B6640009.png)

![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)


